![molecular formula C25H35N5 B2965071 [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine CAS No. 393784-49-1](/img/structure/B2965071.png)

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

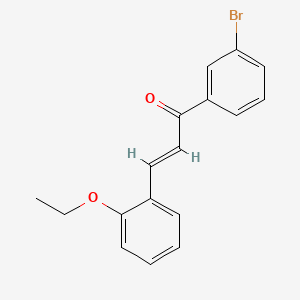

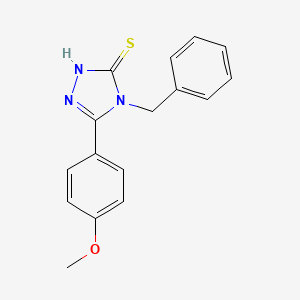

The compound “[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine” is a complex organic molecule. It contains a pyrazolo[4,5-e]pyrimidine core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a 2,4-dimethylphenyl group and a cyclododecylamine group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazolo[4,5-e]pyrimidine ring system, which is a fused ring system containing two nitrogen atoms . The 2,4-dimethylphenyl group would be a phenyl ring with two methyl groups attached, and the cyclododecylamine group would be a twelve-membered carbon ring with an amine group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, and the presence of aromatic rings could affect its solubility .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

Antimicrobial Applications

Several studies have demonstrated the antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine derivatives. For instance, linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one structures exhibited good inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Reddy et al., 2010). This suggests that related compounds, including "[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine," may also possess significant antimicrobial properties.

Anticancer Applications

Pyrazolo[1,5-a]pyrimidines and related structures have shown promising anticancer activities. For example, certain derivatives were found to exhibit potent in vitro cytotoxic activities against human cancer cell lines such as HepG-2 and MCF-7, suggesting potential as anticancer agents (Hassan et al., 2017). These findings indicate the potential for "[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine" to be explored for anticancer applications.

Synthetic and Mechanistic Chemistry

Synthetic Utility

Pyrazolo[3,4-d]pyrimidine derivatives are valuable synthons in organic synthesis, offering a versatile platform for the development of various heterocyclic compounds with potential biological activities. The regioselectivity of 1,3-dipolar cycloadditions involving pyrazole and annulated pyrazoles has been a subject of interest, highlighting the synthetic significance of these compounds in creating complex molecular architectures (Zaki et al., 2016).

Mechanistic Insights

The study of pyrazolo[3,4-d]pyrimidines also contributes to understanding the mechanistic aspects of their formation and reactivity, which is crucial for designing novel compounds with enhanced biological activities.

Wirkmechanismus

Target of Action

The primary target of N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, inducing apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This interruption of the cell cycle can lead to the induction of apoptosis, effectively eliminating cancerous cells .

Pharmacokinetics

For instance, the presence of the cyclododecyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells, contributing to its anti-cancer effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclododecyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5/c1-19-14-15-23(20(2)16-19)30-25-22(17-28-30)24(26-18-27-25)29-21-12-10-8-6-4-3-5-7-9-11-13-21/h14-18,21H,3-13H2,1-2H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRWVPJGCOMDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCCCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)